Cas no 871332-94-4 (4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid)
4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid
- 4-Chloro-3-(n-butylcarbamoyl)benzeneboronic acid
- [3-(butylcarbamoyl)-4-chlorophenyl]boronic acid
- 4-CHLORO-3-(N-BUTYLAMINOCARBONYL)PHENYLBORONIC ACID
- Boronic acid,B-[3-[(butylamino)carbonyl]-4-chlorophenyl]-
- CS-0174760
- (3-(Butylcarbamoyl)-4-chlorophenyl)boronicacid
- MFCD07783886
- 871332-94-4
- AKOS015849956
- BS-24241
- DTXSID40661235
- H11673
- WJB33294
- 3-(BUTYLCARBAMOYL)-4-CHLOROPHENYLBORONIC ACID
- 4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid
-
- MDL: MFCD07783886
- Inchi: 1S/C11H15BClNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15)
- InChI Key: PAXNXDXMDDBNJD-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(B(O)O)C=C1C(NCCCC)=O
Computed Properties
- Exact Mass: 255.08300
- Monoisotopic Mass: 255.083
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6A^2
Experimental Properties
- Melting Point: 214-216℃
- PSA: 69.56000
- LogP: 0.94060
4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 092174-250mg |
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid, 98% |
871332-94-4 | 98% | 250mg |
$175.00 | 2023-09-10 | |
| Matrix Scientific | 092174-1g |
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid, 98% |
871332-94-4 | 98% | 1g |
$387.00 | 2023-09-10 | |
| Matrix Scientific | 092174-5g |
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid, 98% |
871332-94-4 | 98% | 5g |
$1040.00 | 2023-09-10 | |
| Fluorochem | 215887-1g |
3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid |
871332-94-4 | 95% | 1g |
£150.00 | 2022-02-28 | |
| Fluorochem | 215887-5g |
3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid |
871332-94-4 | 95% | 5g |
£450.00 | 2022-02-28 | |
| Fluorochem | 215887-25g |
3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid |
871332-94-4 | 95% | 25g |
£1225.00 | 2022-02-28 | |
| TRC | C596090-100mg |
4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid |
871332-94-4 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C596090-250mg |
4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid |
871332-94-4 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | C596090-500mg |
4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid |
871332-94-4 | 500mg |
$98.00 | 2023-05-18 | ||
| TRC | C596090-1g |
4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid |
871332-94-4 | 1g |
$144.00 | 2023-05-18 |
4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid Suppliers
4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid
Introduction to 4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid (CAS No. 871332-94-4)
4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 871332-94-4, features a boronic acid moiety attached to a phenyl ring substituted with a chloro group and an n-butylaminocarbonyl group. Such structural features make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The boronic acid functional group in 4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in modern organic synthesis. This reaction enables the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, facilitating the construction of complex molecular architectures. The presence of the chloro substituent on the phenyl ring introduces additional reactivity, allowing for further functionalization via nucleophilic aromatic substitution or metal-catalyzed coupling reactions. The n-butylaminocarbonyl group not only enhances the solubility and stability of the compound but also provides a handle for further derivatization, making it a versatile building block in medicinal chemistry.
In recent years, there has been a surge in research focusing on boronic acid derivatives due to their broad applications in drug discovery and material science. For instance, boronic acids have been extensively studied as key components in protease inhibitors, particularly in the development of treatments for diseases such as cancer and HIV. The ability of boronic acids to form reversible covalent bonds with biological targets has made them indispensable in the design of targeted therapies. Specifically, 4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid has been explored as a precursor in the synthesis of novel inhibitors that disrupt critical enzymatic pathways involved in disease progression.
One of the most compelling aspects of 4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid is its potential in materials science, particularly in the development of organic electronic devices. Boronic acids can be incorporated into polymers and thin films to enhance their thermal stability and mechanical properties. Additionally, the unique electronic properties of boron-containing compounds make them suitable for use in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The chloro and n-butylaminocarbonyl substituents contribute to the compound's ability to form stable coordination complexes with metals, which is crucial for applications in catalysis and sensor technology.
The synthesis of 4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid typically involves multi-step organic transformations starting from readily available aromatic precursors. The introduction of the boronic acid group is often achieved through hydroboration-oxidation or direct borylation reactions, while the chloro and n-butylaminocarbonyl groups are incorporated via selective halogenation and protection-deprotection strategies. Recent advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
From a pharmaceutical perspective, 4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid serves as a critical intermediate in the synthesis of small-molecule drugs with potent biological activity. For example, it has been utilized in the preparation of kinase inhibitors that target aberrantly activated signaling pathways in cancer cells. The combination of the boronic acid moiety with other functional groups allows for fine-tuning of physicochemical properties such as solubility, bioavailability, and metabolic stability, which are essential for drug efficacy.
Moreover, the growing interest in green chemistry has prompted researchers to explore sustainable synthetic routes for compounds like 4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid. Catalytic methods that minimize waste generation and energy consumption are being actively developed. For instance, transition-metal-free cross-coupling reactions have been investigated as alternatives to traditional metal-catalyzed processes. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing practices.
The role of computational chemistry in designing and optimizing derivatives of 4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of compounds before they are synthesized, significantly reducing experimental trial-and-error. This approach has accelerated the discovery pipeline for new drug candidates and advanced materials by enabling rapid screening of large libraries of molecular structures.
In conclusion,4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid (CAS No. 871332-94-4) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop innovative therapeutics and advanced materials. As research continues to uncover new possibilities for this compound,its significance is expected to grow further, driving advancements in both academic research and industrial applications.
871332-94-4 (4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid) Related Products
- 871332-75-1(4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid)
- 871332-69-3(4-Chloro-3-(ethylcarbamoyl)phenylboronic acid)
- 871332-70-6(4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid)
- 871332-72-8(4-Chloro-3-(t-butylcarbamoyl)phenylboronic acid)
- 871332-74-0(4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid)
- 871332-92-2(4-Chloro-3-(cyclohexylaminocarbonyl)phenylboronic acid)
- 871332-93-3(4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid)
- 850589-50-3(3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid)
- 871332-68-2(4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid)
- 871332-73-9(4-Chloro-3-(cyclopropylcarbamoyl)phenylboronic acid)